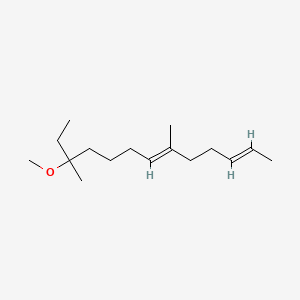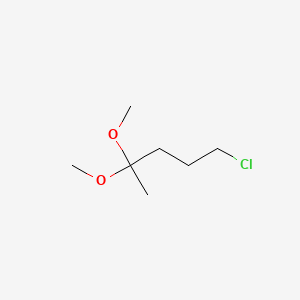
2-Hydroxyheptyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyheptyl propionate is an organic compound with the molecular formula C10H20O3. It is a derivative of propionic acid, featuring a hydroxy group attached to a heptyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyheptyl propionate typically involves the esterification of heptanol with propionic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as fractional distillation and crystallization, ensures the removal of impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyheptyl propionate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of heptanoic acid or heptanone.
Reduction: Formation of heptanol.
Substitution: Formation of halogenated heptyl propionate derivatives.
Applications De Recherche Scientifique
2-Hydroxyheptyl propionate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings .
Mécanisme D'action
The mechanism of action of 2-Hydroxyheptyl propionate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing propionic acid, which can act as a metabolic intermediate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxyethyl propionate
- 2-Hydroxypropyl propionate
- 2-Hydroxybutyl propionate
Comparison
Compared to its similar compounds, 2-Hydroxyheptyl propionate has a longer heptyl chain, which imparts unique hydrophobic properties. This makes it more suitable for applications requiring non-polar solvents or hydrophobic interactions. Additionally, the longer chain length can influence its reactivity and interaction with other molecules, making it distinct from its shorter-chain counterparts .
Propriétés
Numéro CAS |
67845-56-1 |
|---|---|
Formule moléculaire |
C10H20O3 |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
2-hydroxyheptyl propanoate |
InChI |
InChI=1S/C10H20O3/c1-3-5-6-7-9(11)8-13-10(12)4-2/h9,11H,3-8H2,1-2H3 |
Clé InChI |
SPSUSSKQSQLWFK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(COC(=O)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium](/img/structure/B13767784.png)

![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)


![6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid](/img/structure/B13767811.png)


![2-hydroxy-2-oxoacetate;methyl-(2,3,4-trimethoxy-2,3,4,5-tetrahydro-1H-benzo[7]annulen-6-yl)azanium](/img/structure/B13767821.png)



